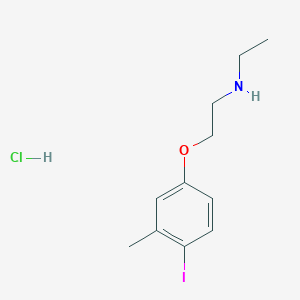
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as D609, is a chemical compound that has been extensively studied for its potential applications in scientific research. D609 is a thiazolidinone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one works by binding to the active site of PC-PLC, thereby inhibiting its activity. This, in turn, leads to a decrease in the production of phosphatidylcholine, a key component of cell membranes. The inhibition of PC-PLC by this compound has been shown to have a wide range of effects on cellular processes, including apoptosis, cell proliferation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PC-PLC, this compound has been shown to inhibit other enzymes, including sphingomyelinase and phospholipase A2. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its specificity for PC-PLC, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, this compound has some limitations, including its relatively low potency and its potential for off-target effects.
Future Directions
There are numerous future directions for research on 3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective inhibitors of PC-PLC. Additionally, this compound has potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to explore its potential therapeutic uses.
Synthesis Methods
The synthesis of 3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,6-dichlorobenzaldehyde with 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used extensively in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a key role in various cellular processes. PC-PLC has been implicated in numerous diseases, including cancer, Alzheimer's disease, and cardiovascular disease, making it an attractive target for drug development.
properties
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS2/c1-3-8(2)17-13(18)12(20-14(17)19)7-9-10(15)5-4-6-11(9)16/h4-8H,3H2,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHZAUABDIXJHS-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)




![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)